molecular formula C16H26FNO3 B13181431 tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate

tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate

Cat. No.: B13181431
M. Wt: 299.38 g/mol
InChI Key: SHFMUQMOCBOLMJ-UHFFFAOYSA-N
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Description

tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is a complex organic compound with the molecular formula C16H26FNO3. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[510]octane-4,4’-piperidine]-1’-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The fluoro group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential applications of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate.

Properties

Molecular Formula

C16H26FNO3

Molecular Weight

299.38 g/mol

IUPAC Name

tert-butyl 3'-fluorospiro[3-oxabicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H26FNO3/c1-15(2,3)21-14(19)18-7-6-16(13(17)9-18)5-4-11-8-12(11)10-20-16/h11-13H,4-10H2,1-3H3

InChI Key

SHFMUQMOCBOLMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3CC3CO2)C(C1)F

Origin of Product

United States

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